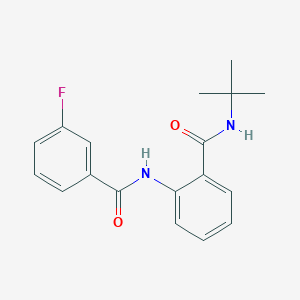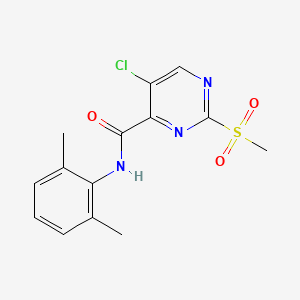
2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide
Overview
Description
2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide is a synthetic organic compound belonging to the pyrazine family This compound is characterized by its unique structure, which includes fluorophenyl and propoxyphenyl groups attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The fluorophenyl and propoxyphenyl groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Oxidation: The final step involves the oxidation of the pyrazine ring to form the 1,4-dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation states or degradation products.
Reduction: Reduction reactions can convert the dioxide to its corresponding pyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides or cleavage products, while reduction can produce the corresponding pyrazine derivative.
Scientific Research Applications
2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide involves its interaction with specific molecular targets. The fluorophenyl and propoxyphenyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrazine ring can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-3-phenyl-5-(4-propoxyphenyl)pyrazine 1,4-dioxide: Similar structure but lacks the fluorophenyl group.
2-(4-chlorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide: Chlorine substituent instead of fluorine.
2-(4-methylphenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide: Methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide imparts unique chemical and physical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-13-27-19-11-7-17(8-12-19)21-15(3)23(25)14(2)20(24(21)26)16-5-9-18(22)10-6-16/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBAZLDMDWJBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C3=CC=C(C=C3)F)C)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4387791.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4387792.png)
![N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4387798.png)
![7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4387806.png)
![N-(3-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4387836.png)
![5-chloro-2-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B4387843.png)
![2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide](/img/structure/B4387849.png)

![3-methyl-7-(3-methylbenzyl)-8-[(4-methyl-2-pyrimidinyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4387858.png)
![N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4387863.png)

![9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4387882.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4387894.png)
![N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4387899.png)
